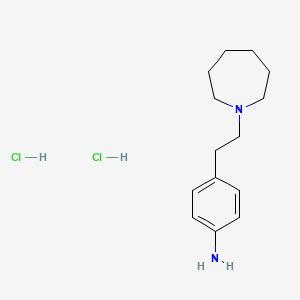

4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride

CAS No.: 863249-80-3

Cat. No.: VC2643802

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863249-80-3 |

|---|---|

| Molecular Formula | C14H24Cl2N2 |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | 4-[2-(azepan-1-yl)ethyl]aniline;dihydrochloride |

| Standard InChI | InChI=1S/C14H22N2.2ClH/c15-14-7-5-13(6-8-14)9-12-16-10-3-1-2-4-11-16;;/h5-8H,1-4,9-12,15H2;2*1H |

| Standard InChI Key | SCCXWIUBJMPMJC-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)CCC2=CC=C(C=C2)N.Cl.Cl |

| Canonical SMILES | C1CCCN(CC1)CCC2=CC=C(C=C2)N.Cl.Cl |

Introduction

Chemical Identity and Properties

4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride represents a complex nitrogen-containing heterocyclic compound with specific structural features that contribute to its chemical behavior and potential applications. The compound incorporates an azepane ring (a seven-membered saturated heterocycle containing nitrogen) connected via an ethyl linker to a phenylamine group, with the entire structure stabilized as a dihydrochloride salt. This configuration contributes to its solubility profile and influences its interactions with biological systems, particularly its ability to engage with specific cellular receptors or enzymatic pathways.

Fundamental Chemical Data

The comprehensive chemical identification parameters for 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride are presented in Table 1, providing essential information for researchers working with this compound:

| Parameter | Value |

|---|---|

| CAS Number | 863249-80-3 |

| Molecular Formula | C14H24Cl2N2 |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | 4-[2-(azepan-1-yl)ethyl]aniline;dihydrochloride |

| PubChem Compound ID | 46736401 |

The compound consists of a benzene ring with an amino group (-NH2) at the para position and a 2-azepan-1-yl-ethyl substituent, forming the base structure. The dihydrochloride salt formation enhances stability and potentially improves the compound's pharmacokinetic properties by modifying its solubility and bioavailability profiles.

Structural Identifiers

For research and analytical purposes, several standardized structural identifiers are used to precisely characterize 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride, as detailed in Table 2:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C14H22N2.2ClH/c15-14-7-5-13(6-8-14)9-12-16-10-3-1-2-4-11-16;;/h5-8H,1-4,9-12,15H2;2*1H |

| Standard InChIKey | SCCXWIUBJMPMJC-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)CCC2=CC=C(C=C2)N.Cl.Cl |

| Canonical SMILES | C1CCCN(CC1)CCC2=CC=C(C=C2)N.Cl.Cl |

These specialized notations enable precise structural representation in chemical databases and computational chemistry applications, facilitating structure searching, molecular modeling, and property prediction across research platforms.

Synthesis and Production

The synthesis of 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride involves specific reaction conditions and methodologies designed to achieve high purity and yield. The production process has been optimized for both laboratory and industrial scale applications, with considerable attention paid to reaction kinetics and purification techniques.

Synthetic Pathways

The primary synthetic route for 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride involves the reaction between phenylamine (aniline) and 2-azepan-1-yl-ethyl chloride under controlled conditions. This nucleophilic substitution reaction establishes the critical ethyl linkage between the azepane ring and the phenylamine moiety. The reaction proceeds through an intermediate stage where the nucleophilic nitrogen of phenylamine attacks the electrophilic carbon adjacent to the leaving group in 2-azepan-1-yl-ethyl chloride, forming the desired carbon-nitrogen bond.

The complete reaction can be represented as:

Phenylamine + 2-azepan-1-yl-ethyl chloride → 4-(2-Azepan-1-YL-ethyl)-phenylamine → 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride

The final step involves treatment with hydrochloric acid to form the stable dihydrochloride salt, which enhances the compound's shelf-life and modifies its physicochemical properties for specific applications.

Industrial Production Methods

For commercial and research-scale production, continuous flow methods have been developed that offer significant advantages over traditional batch processing. These continuous flow systems provide:

-

Enhanced reaction control through precise temperature and pressure management

-

Improved mixing efficiency leading to higher yields

-

Reduced reaction times and energy consumption

-

Minimized formation of unwanted by-products

-

Scalable production capabilities from laboratory to industrial volumes

The optimization of these parameters has made the industrial production of 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride more economically viable while maintaining high quality standards required for research and pharmaceutical applications.

Purification Techniques

Following synthesis, the crude product undergoes rigorous purification to achieve the high purity levels necessary for research applications. The primary purification methods include:

Crystallization

The most commonly employed method involves recrystallization from appropriate solvent systems. The process typically utilizes polar protic solvents or solvent mixtures that can effectively solubilize the compound at elevated temperatures while promoting crystal formation upon cooling. Multiple recrystallization steps may be required to achieve the desired purity level.

Research Applications

4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride has demonstrated potential in multiple research domains, with particular emphasis on medicinal chemistry and materials science applications. The compound's unique structural characteristics enable specific interactions with biological targets, making it a candidate for various therapeutic investigations.

Medicinal Chemistry Applications

In pharmaceutical research, 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride has been investigated for its potential to interact with specific biological targets. The compound's structure, featuring both the azepane ring and the phenylamine group, allows for multiple interaction points with enzymes and receptors, potentially modulating their activity through mechanisms such as:

-

Competitive binding to active sites

-

Allosteric modulation of receptor function

-

Interference with signaling cascades

-

Modulation of enzyme kinetics

These interactions could influence various biological pathways relevant to disease states, positioning the compound as a potential lead structure for drug development efforts.

Structure-Activity Relationship Studies

Researchers have explored modifications to the basic 4-(2-Azepan-1-YL-ethyl)-phenylamine scaffold to develop structure-activity relationship (SAR) data. These studies typically examine:

-

Substitutions on the phenyl ring to modify electronic properties

-

Alterations to the azepane ring size and substitution pattern

-

Variations in the linking chain length between the azepane and phenyl groups

-

Introduction of additional functional groups to enhance target specificity

Through systematic structural modifications, researchers aim to optimize binding affinity, selectivity, and pharmacokinetic properties while maintaining or enhancing the desired biological activity.

Materials Science Applications

Beyond pharmaceutical applications, 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride has shown potential in materials science research. The compound's nitrogen-containing functional groups can participate in coordination with metals or form hydrogen bonds, properties that can be exploited in:

-

Development of novel coordination polymers

-

Creation of functionalized materials with specific binding properties

-

Synthesis of catalysts for organic transformations

-

Design of sensor materials for chemical detection

These applications leverage the compound's structural features to create materials with tailored properties for specific technological applications.

Analytical Characterization

The analytical characterization of 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride is essential for confirming its identity, assessing purity, and understanding its physicochemical properties. Various spectroscopic and analytical techniques are employed to generate a comprehensive profile of the compound.

Spectroscopic Analysis

Spectroscopic methods provide critical structural information and are routinely used for characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 13C-NMR spectroscopy reveal the hydrogen and carbon environments within the molecule, confirming the presence and connectivity of the azepane ring, ethyl linker, and phenylamine moiety. Characteristic chemical shifts include:

-

Aromatic protons of the phenyl ring (approximately 6.5-7.5 ppm)

-

Methylene protons of the ethyl linker (approximately 2.5-3.5 ppm)

-

Azepane ring protons (approximately 1.5-3.5 ppm)

-

Amine protons (variable, typically broad signals)

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups through characteristic absorption bands:

-

N-H stretching vibrations of the primary amine (3300-3500 cm-1)

-

C-H stretching of aromatic and aliphatic groups (2800-3100 cm-1)

-

C=C stretching of the aromatic ring (1400-1600 cm-1)

-

C-N stretching vibrations (1200-1350 cm-1)

Chromatographic Analysis

Chromatographic techniques assess purity and can be used for quantitative determination:

-

HPLC with UV detection for purity determination

-

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis

-

Thin-Layer Chromatography (TLC) for reaction monitoring and initial purity assessment

These methods provide information about the purity profile and can detect trace impurities that might affect research outcomes.

Future Research Directions

The continued investigation of 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride presents numerous opportunities for advancing scientific knowledge and developing practical applications. Several promising research avenues warrant further exploration.

Therapeutic Target Identification

Further research is needed to identify specific biological targets with which 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride interacts. This could involve:

-

Receptor binding studies to identify high-affinity interactions

-

Enzymatic assays to determine inhibitory or modulatory effects

-

Cell-based screening to identify phenotypic changes

-

Proteomics approaches to identify protein binding partners

Identification of specific targets would focus subsequent medicinal chemistry efforts and potentially uncover novel therapeutic applications.

Synthetic Methodology Improvements

Advances in synthetic methodology could enhance the production efficiency and sustainability of 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride:

-

Development of catalytic methods to reduce reaction steps and improve atom economy

-

Implementation of green chemistry principles to minimize environmental impact

-

Exploration of biocatalytic approaches for selective transformations

-

Adaptation of flow chemistry for more efficient scale-up

These improvements would reduce production costs and environmental impact while potentially improving product quality.

Derivative Development

The basic scaffold of 4-(2-Azepan-1-YL-ethyl)-phenylamine presents opportunities for structural modification to develop compounds with enhanced properties:

-

Ring size variations to modulate conformational preferences

-

Introduction of stereocenters to explore stereochemical effects on activity

-

Incorporation of additional functional groups to modulate physicochemical properties

-

Development of prodrug approaches to improve delivery to specific tissues

These modifications could yield compounds with improved selectivity, potency, or pharmacokinetic properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume